molecular formula C11H11FN2O8 B12090221 6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol

6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol

Cat. No.: B12090221
M. Wt: 318.21 g/mol
InChI Key: FFZAEQIDAVDSET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside involves its interaction with specific enzymes, particularly glycosidases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond. This reaction involves the formation of a glycosyl-enzyme intermediate, followed by the release of the products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside is unique due to its specific sugar moiety (xylopyranose) and the presence of both nitro and fluoro substituents. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H11FN2O8

Molecular Weight

318.21 g/mol

IUPAC Name

6-(2,4-dinitrophenoxy)-5-fluorooxane-3,4-diol

InChI

InChI=1S/C11H11FN2O8/c12-9-10(16)7(15)4-21-11(9)22-8-2-1-5(13(17)18)3-6(8)14(19)20/h1-3,7,9-11,15-16H,4H2

InChI Key

FFZAEQIDAVDSET-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O

Origin of Product

United States

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